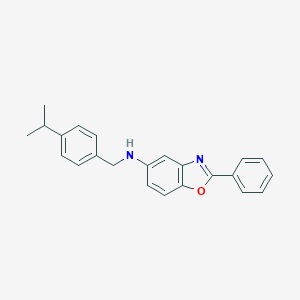![molecular formula C17H16ClN3O2S B313697 3-chloro-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide](/img/structure/B313697.png)
3-chloro-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide is a synthetic organic compound with the molecular formula C17H16ClN3O2S It is characterized by the presence of a chloro group, a propanoylamino group, and a carbamothioyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Propanoylamino Intermediate: The starting material, 3-aminophenyl, undergoes acylation with propanoyl chloride in the presence of a base such as pyridine to form 3-(propanoylamino)phenyl.
Introduction of the Chloro Group: The intermediate is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Formation of the Carbamothioyl Group: The final step involves the reaction of the chlorinated intermediate with thiourea to form the carbamothioyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-chloro-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-{[3-(propionylamino)phenyl]carbamothioyl}benzamide: Similar structure with a propionyl group instead of a propanoyl group.
3-chloro-N-{[3-(acetylamino)phenyl]carbamothioyl}benzamide: Similar structure with an acetyl group instead of a propanoyl group.
Uniqueness
3-chloro-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H16ClN3O2S |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
3-chloro-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C17H16ClN3O2S/c1-2-15(22)19-13-7-4-8-14(10-13)20-17(24)21-16(23)11-5-3-6-12(18)9-11/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23,24) |
InChI Key |
VIMRPQBKNSMWQY-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-butoxy-N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B313614.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B313615.png)
![N-[(4-butylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B313618.png)

![Ethyl 4-({[(3-methylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B313621.png)
![2-(2-Ethoxy-4-{[(4-ethoxyphenyl)imino]methyl}phenoxy)acetamide](/img/structure/B313623.png)
![3-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B313626.png)
![3-butoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B313627.png)
![N-[4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)phenyl]propanamide](/img/structure/B313630.png)
![Methyl 2-({[(4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B313631.png)
![Methyl 4-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B313632.png)
![Ethyl 4-({[(3-methoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B313633.png)
![N-{[4-(dimethylamino)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B313635.png)
![N-[4-(diethylamino)phenyl]-N'-(2-methoxybenzoyl)thiourea](/img/structure/B313636.png)
